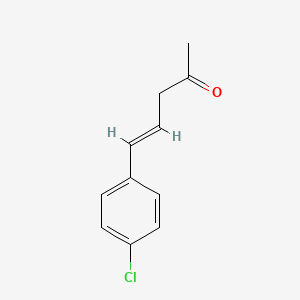

5-(4-Chlorophenyl)-4-penten-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Chlorophenyl)-4-penten-2-one, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-α-PVP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been reported to have stimulant effects similar to those of cocaine and amphetamines. The chemical structure of 4'-Cl-α-PVP is similar to that of other synthetic cathinones, such as α-PVP and MDPV, which have been associated with a number of adverse effects, including addiction, psychosis, and even death.

Aplicaciones Científicas De Investigación

Use in Heterogeneous Complexes for Olefin Oligomerization : β-Diimine ligands related to 5-(4-Chlorophenyl)-4-penten-2-one have been utilized in combination with alkoxysilane groups and anchored to mesoporous MCM-41 support, forming complexes with nickel for ethylene and propylene oligomerization. These complexes show promise in both homogeneous and heterogeneous systems (Rossetto et al., 2015).

Investigation in Decomposition and Isomerization Reactions : The decomposition and intramolecular H-transfer isomerization reactions of the 1-pentyl radical, a structurally similar entity to 5-(4-Chlorophenyl)-4-penten-2-one, have been studied, providing insights into the formation of various olefin products (Awan et al., 2012).

Reactivity with Protein and Small Molecular Weight Thiols : Compounds like 5-(4-Chlorophenyl)-4-penten-2-one have been shown to react selectively with thiols. The reaction with protein thiols is irreversible, whereas it's reversible with small molecular weight thiols, useful in monitoring thiol oxidation (Mutus et al., 1989).

Applications in Synthesizing Functionalized Derivatives : Researchers have developed synthetic routes for highly substituted derivatives of compounds similar to 5-(4-Chlorophenyl)-4-penten-2-one, which are valuable in the synthesis of inhibitors like DNA-dependent protein kinase (Bi et al., 2005).

Structural Elucidation of Isomers : Studies have focused on the structural elucidation of isomers of compounds closely related to 5-(4-Chlorophenyl)-4-penten-2-one, highlighting the significance of such studies in understanding molecular configurations (Madkour, 2000).

Propiedades

IUPAC Name |

(E)-5-(4-chlorophenyl)pent-4-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h2,4-8H,3H2,1H3/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJYSTYIHFFJDW-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=CC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C/C=C/C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-4-penten-2-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-4-oxo-4-(phenylamino)butyl]-L-leucyl]-, m](/img/no-structure.png)